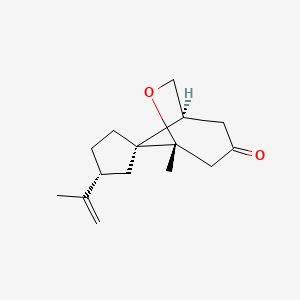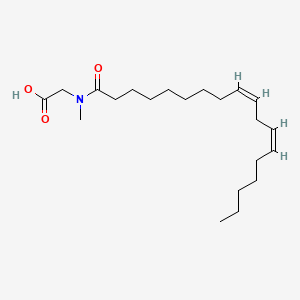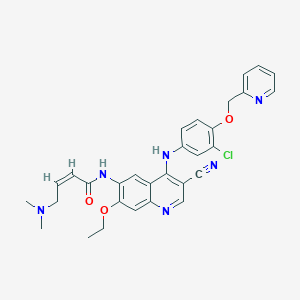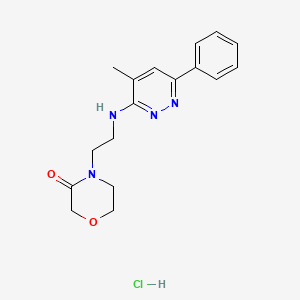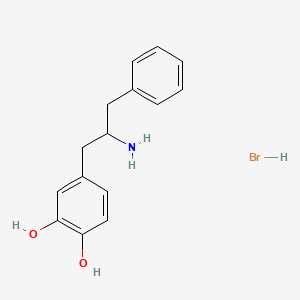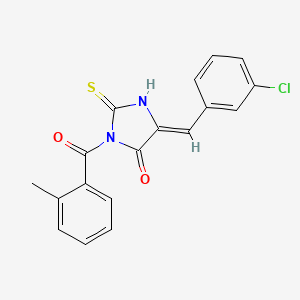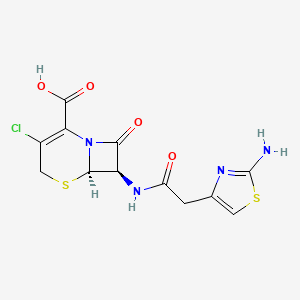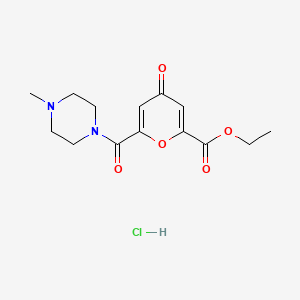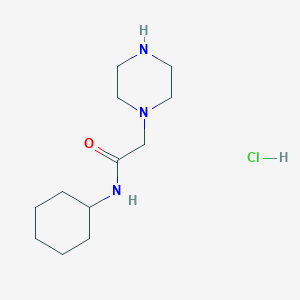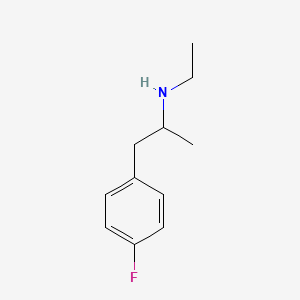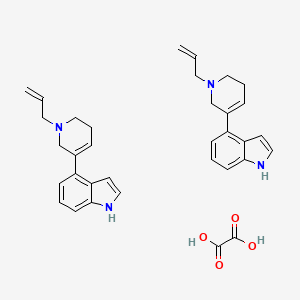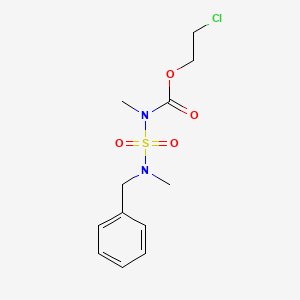
Hexyldecyl stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyldecyl stearate is an ester derived from the reaction between hexyldecanol and stearic acid. It is commonly used in cosmetic formulations due to its emollient properties, which help to soften and smooth the skin . This compound is known for its ability to maintain skin in good condition and is often found in skincare products .
Métodos De Preparación
Hexyldecyl stearate can be synthesized through the esterification of hexyldecanol with stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. Industrial production methods often involve the use of continuous reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Hexyldecyl stearate primarily undergoes hydrolysis and esterification reactions. In the presence of water and an acid or base catalyst, it can be hydrolyzed back into hexyldecanol and stearic acid. This compound is relatively stable and does not readily undergo oxidation or reduction reactions under normal conditions .
Aplicaciones Científicas De Investigación
Hexyldecyl stearate is widely used in the cosmetic industry as an emollient and skin conditioning agent. It is also utilized in the formulation of various personal care products, including lotions, creams, and sunscreens . Additionally, it has applications in the pharmaceutical industry as a component of drug delivery systems, where it helps to enhance the bioavailability of hydrophobic drugs .
Mecanismo De Acción
The primary mechanism of action of hexyldecyl stearate in cosmetic formulations is its ability to form a protective barrier on the skin, which helps to retain moisture and prevent transepidermal water loss. This barrier function is achieved through the formation of a thin, occlusive layer on the skin’s surface, which smooths and softens the skin .
Comparación Con Compuestos Similares
Hexyldecyl stearate can be compared to other esters of stearic acid, such as isopropyl stearate and cetyl stearate. While all these compounds share similar emollient properties, this compound is unique in its ability to provide a slow-spreading, long-lasting moisturizing effect . Other similar compounds include octyl stearate and butyl stearate, which are also used in cosmetic formulations for their skin conditioning properties .
Propiedades
Número CAS |
17618-45-0 |
|---|---|
Fórmula molecular |
C34H68O2 |
Peso molecular |
508.9 g/mol |
Nombre IUPAC |
2-hexyldecyl octadecanoate |
InChI |
InChI=1S/C34H68O2/c1-4-7-10-13-15-16-17-18-19-20-21-22-23-25-28-31-34(35)36-32-33(29-26-12-9-6-3)30-27-24-14-11-8-5-2/h33H,4-32H2,1-3H3 |
Clave InChI |
MWKPHOIHTLQZIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


